molecular formula C16H17BrClNO2 B13782398 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide CAS No. 64048-27-7

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide

Cat. No.: B13782398
CAS No.: 64048-27-7
M. Wt: 370.7 g/mol
InChI Key: ADSMCWDSEPBBCF-UHFFFAOYSA-M
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Description

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C16H17ClNO2Br and a molecular weight of 370.70 . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide typically involves the reaction of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium chloride with a brominating agent. The reaction is carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted ammonium compounds .

Scientific Research Applications

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins and other biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide is unique due to the presence of the p-chlorobenzoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

64048-27-7

Molecular Formula

C16H17BrClNO2

Molecular Weight

370.7 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide

InChI

InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-5-4-6-15(11-14)20-16(19)12-7-9-13(17)10-8-12;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

ADSMCWDSEPBBCF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

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